Azicemicin B

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

162857-75-2 |

|---|---|

Molecular Formula |

C22H23NO9 |

Molecular Weight |

445.4 g/mol |

IUPAC Name |

3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione |

InChI |

InChI=1S/C22H23NO9/c1-31-19-9-4-11(25)20(32-2)18(28)14(9)17(27)15-10(24)3-8-5-21(29,12-7-23-12)6-13(26)22(8,30)16(15)19/h4,8,12,23,25,27-30H,3,5-7H2,1-2H3 |

InChI Key |

UYHQCZYRKRLVIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C3=C(C(=C(C=C31)O)OC)O)O)C(=O)CC4C2(C(=O)CC(C4)(C5CN5)O)O |

Synonyms |

azicemicin B |

Origin of Product |

United States |

Foundational & Exploratory

Azicemicin B: A Technical Guide to its Discovery, Origin, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azicemicin B is a naturally occurring antibiotic belonging to the angucycline class of polyketides, distinguished by a unique aziridine ring. First isolated in 1995 from the fermentation broth of an actinomycete, this molecule has garnered interest for its antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activities of this compound. It details the experimental protocols for its fermentation, isolation, and purification, and summarizes its antimicrobial potency. Furthermore, this guide delves into the biosynthesis of its characteristic aziridine moiety and discusses the proposed mechanism of action, drawing parallels with other aziridine-containing natural products.

Discovery and Origin

This compound was co-discovered with its analogue, Azicemicin A, by a team of researchers at the Institute of Microbial Chemistry in Tokyo, Japan.[1] The compounds were isolated from the culture broth of the actinomycete strain MJ126-NF4.[1] Initially identified as a member of the genus Amycolatopsis, the producing organism was later reclassified as Kibdelosporangium sp. MJ126-NF4.[2]

The discovery was the result of a screening program for new antimicrobial agents. The producing strain, MJ126-NF4, exhibited inhibitory activity against Gram-positive bacteria, leading to the isolation and characterization of the azicemicins.

Physicochemical Properties

This compound is a yellow, crystalline solid with a molecular formula of C₂₂H₂₃NO₉, as determined by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS).[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃NO₉ | [1] |

| Molecular Weight | 445.14 | [3] |

| Appearance | Yellow needles | [1] |

| Melting Point | 218-221 °C (decomposed) | [1] |

| Optical Rotation | [α]D²⁴ +140° (c 0.5, MeOH) | [1] |

| UV λmax (MeOH) nm (ε) | 230 (31,600), 275 (12,600), 430 (6,300) | [1] |

| IUPAC Name | 3-(aziridin-2-yl)-3,4-dihydro-3,7,8,10,12b-pentahydroxy-9,12-dimethoxybenz[a]anthracene-1,6(2H,5H)-dione | [1] |

Experimental Protocols

Fermentation of Kibdelosporangium sp. MJ126-NF4

The production of this compound is achieved through submerged fermentation of Kibdelosporangium sp. MJ126-NF4.

-

Producing Organism: Kibdelosporangium sp. MJ126-NF4

-

Seed Medium:

-

Glucose: 1.0%

-

Soluble starch: 2.0%

-

Soybean meal: 2.0%

-

Yeast extract: 0.5%

-

CaCO₃: 0.2%

-

pH: 7.2 (before sterilization)

-

-

Production Medium:

-

Glycerol: 3.0%

-

Soluble starch: 2.0%

-

Soybean meal: 3.0%

-

Yeast extract: 0.2%

-

CaCO₃: 0.2%

-

pH: 7.2 (before sterilization)

-

-

Fermentation Conditions:

-

A loopful of the slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the seed medium.

-

The seed culture is incubated at 27°C for 3 days on a rotary shaker.

-

A 5% seed culture is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the production medium.

-

The production culture is incubated at 27°C for 4 days on a rotary shaker.

-

Isolation and Purification of this compound

The following protocol outlines the steps for the isolation and purification of this compound from the culture broth.

-

Extraction: The culture broth (20 liters) is centrifuged to separate the mycelium and supernatant. The mycelium is extracted with acetone, and the acetone extract is concentrated. The concentrated extract is combined with the supernatant.

-

Adsorption Chromatography: The combined solution is passed through a column of Diaion HP-20. The column is washed with water and then eluted with acetone.

-

Silica Gel Chromatography: The active fractions from the Diaion HP-20 column are concentrated and subjected to silica gel column chromatography using a chloroform-methanol solvent system.

-

Preparative TLC: The fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) on silica gel, again using a chloroform-methanol solvent system.

-

Crystallization: The purified this compound is crystallized from a mixture of methanol and chloroform to yield yellow needles.

Caption: Experimental workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound exhibits moderate to potent antimicrobial activity, primarily against Gram-positive bacteria and mycobacteria.[4] The minimum inhibitory concentrations (MICs) against a panel of microorganisms are summarized in Table 2.

Table 2: Antimicrobial Activity of this compound

| Test Organism | MIC (µg/ml) |

| Staphylococcus aureus FDA 209P | 6.25 |

| Staphylococcus aureus Smith | 3.13 |

| Micrococcus luteus PCI 1001 | 0.78 |

| Bacillus subtilis PCI 219 | 1.56 |

| Corynebacterium bovis 1810 | 0.78 |

| Mycobacterium smegmatis ATCC 607 | 1.56 |

| Escherichia coli NIHJ | > 100 |

| Shigella sonnei | > 100 |

| Pseudomonas aeruginosa P-3 | > 100 |

| Klebsiella pneumoniae PCI 602 | > 100 |

| Candida albicans | > 100 |

| Saccharomyces cerevisiae | > 100 |

Data sourced from Tsuchida et al., 1995.

Proposed Mechanism of Action

While the specific molecular targets and signaling pathways affected by this compound have not been extensively studied, its mechanism of action is believed to be centered on the reactivity of its aziridine ring. Aziridine-containing natural products, such as mitomycin C and azinomycin B, are known to act as alkylating agents.[5][6] The strained three-membered aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with biological macromolecules.

It is proposed that this compound functions as a DNA alkylating agent.[7] The lone pair of electrons on the nitrogen atom of a purine base (e.g., N7 of guanine) in DNA can act as a nucleophile, attacking one of the carbon atoms of the aziridine ring. This results in the formation of a covalent adduct between this compound and DNA. Such DNA alkylation can lead to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately resulting in bacteriostasis or cell death.[7]

Caption: Proposed mechanism of action of this compound via DNA alkylation.

Biosynthesis of the Aziridine Moiety

The biosynthesis of the unique aziridine ring in this compound has been elucidated through isotopic labeling studies and genetic analysis.[8] The angucycline core is assembled by a type II polyketide synthase (PKS), while the aziridine moiety is derived from the amino acid L-aspartic acid.[8]

The biosynthetic gene cluster for azicemicin contains genes encoding for enzymes that catalyze the conversion of L-aspartic acid into an aziridine-2-carboxylate starter unit, which is then incorporated into the polyketide backbone.[2] A proposed pathway involves the activation of the β-carboxylate of aspartate by an adenylation domain-containing enzyme, followed by a series of enzymatic steps leading to the formation of the aziridine ring.[2]

Caption: Simplified proposed biosynthetic pathway for the aziridine moiety of this compound.

Conclusion and Future Perspectives

This compound represents an interesting class of antimicrobial compounds with a unique structural feature and a potent biological activity against Gram-positive bacteria. The elucidation of its biosynthetic pathway opens up possibilities for bioengineering and the generation of novel analogues with improved therapeutic properties. Further research is warranted to fully characterize its mechanism of action and to explore its potential as a lead compound in drug discovery programs. A deeper understanding of its interaction with bacterial DNA and the cellular response to this interaction could provide valuable insights for the development of new antibacterial agents.

References

- 1. Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H23NO9 | CID 3074821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA binding and alkylation by the "left half" of azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthetic studies of aziridine formation in azicemicins - PubMed [pubmed.ncbi.nlm.nih.gov]

Azicemicin B: An In-depth Technical Guide on its Mechanism of Action Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azicemicin B is a novel polyketide antibiotic characterized by a unique aziridine moiety, which is believed to be central to its antimicrobial activity against Gram-positive bacteria. While direct experimental elucidation of its mechanism of action is limited in publicly available literature, a strong hypothesis can be formulated based on its structural similarity to other aziridine-containing natural products. This guide posits that this compound functions as a DNA alkylating agent, leading to interstrand cross-linking and subsequent inhibition of vital cellular processes such as DNA replication and transcription, ultimately resulting in bacterial cell death. This document provides a comprehensive overview of the proposed mechanism, potential resistance pathways, and detailed experimental protocols to validate these hypotheses.

Introduction to this compound

This compound is a member of a new structural class of antibiotics isolated from the fermentation broth of Amycolatopsis sp. MJ126-NF4, a bacterial strain closely related to Amycolatopsis sulphurea.[1][2] First described in the mid-1990s, this compound possesses a complex angucycline core structure, but its most notable feature is a reactive aziridine ring.[2][3] The molecular formula of this compound is C22H23O9N.[1][4]

The presence of the three-membered aziridine ring is significant, as this functional group is known to be the pharmacophore of several potent antitumor and antimicrobial agents, including the mitomycins and azinomycins.[3] In these related compounds, the strained aziridine ring is highly electrophilic and is crucial for their biological activity, which involves the covalent modification of macromolecules.[3] this compound has demonstrated moderate growth-inhibiting activity against a range of Gram-positive bacteria and mycobacteria, making it a subject of interest for the development of new antibacterial agents.[1]

Proposed Mechanism of Action: DNA Alkylation and Cross-Linking

The central hypothesis for the mechanism of action of this compound against Gram-positive bacteria is its function as a bifunctional alkylating agent that targets bacterial DNA. This proposed mechanism is analogous to that of other well-characterized aziridine-containing antibiotics, such as azinomycin B.

The highly strained and electrophilic nature of the aziridine ring makes it susceptible to nucleophilic attack by biological macromolecules. It is proposed that the primary target for this reaction within the bacterial cell is DNA. The mechanism can be broken down into the following key steps:

-

Initial DNA Alkylation: this compound is believed to bind to bacterial DNA, likely through intercalation or minor groove binding. Following this initial non-covalent interaction, a nucleophilic site on a DNA base, such as the N7 position of guanine, attacks one of the carbon atoms of the aziridine ring, leading to its opening and the formation of a covalent monoadduct.

-

Interstrand Cross-link Formation: The structure of this compound suggests that it possesses a second reactive site. Following the initial alkylation event, this second site can react with a nucleophilic position on the complementary DNA strand, resulting in the formation of an interstrand cross-link. This covalent linkage between the two strands of the DNA double helix is a highly cytotoxic lesion.

The formation of interstrand cross-links has profound consequences for the bacterial cell:

-

Inhibition of DNA Replication: The covalent linkage prevents the separation of the DNA strands, which is a prerequisite for DNA replication by DNA polymerase. This leads to a complete halt of the replication process.

-

Inhibition of Transcription: The distortion of the DNA helix and the presence of the bulky adduct can also physically block the progression of RNA polymerase, thereby inhibiting the transcription of genes into messenger RNA.

The inability to replicate DNA and transcribe essential genes ultimately leads to a cessation of all vital cellular processes and results in bacterial cell death.

Signaling Pathways and Cellular Consequences

The formation of DNA adducts and interstrand cross-links by this compound would likely trigger a cascade of cellular responses in Gram-positive bacteria, primarily the DNA damage response system.

Upon significant DNA damage, bacteria such as Bacillus subtilis activate the SOS response. This is a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced. The key proteins in this response are RecA and LexA. RecA is activated by single-stranded DNA, which would be generated during stalled replication, and it then mediates the cleavage of the LexA repressor. This de-repression leads to the expression of a number of genes involved in DNA repair, such as those for nucleotide excision repair.

However, interstrand cross-links are particularly difficult lesions to repair. If the damage is too extensive and cannot be repaired, the persistent stalling of replication forks and the inability to synthesize essential proteins will lead to programmed cell death or bacteriolysis.

Quantitative Data on Antibacterial Activity

| Gram-Positive Bacterium | Strain | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not publicly available |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Data not publicly available |

| Enterococcus faecalis | ATCC 29212 | Data not publicly available |

| Enterococcus faecium (VRE) | ATCC 51559 | Data not publicly available |

| Streptococcus pneumoniae | ATCC 49619 | Data not publicly available |

| Bacillus subtilis | ATCC 6633 | Data not publicly available |

Potential Mechanisms of Resistance

Although no specific resistance mechanisms to this compound have been documented, bacteria could potentially develop resistance through several established mechanisms against DNA damaging agents:

-

Drug Efflux: Overexpression of multidrug resistance (MDR) efflux pumps could actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target.

-

Target Modification: While less common for DNA-targeting agents, mutations in DNA-associated proteins could potentially reduce the accessibility of DNA to the drug.

-

Drug Inactivation: Bacteria could acquire enzymes that are capable of modifying or cleaving the this compound molecule, rendering it inactive. This could involve, for example, enzymes that can open the aziridine ring before it reaches the DNA.

-

Enhanced DNA Repair: Upregulation or acquisition of more efficient DNA repair pathways could allow the bacteria to more effectively remove the this compound-induced DNA adducts and interstrand cross-links, thus mitigating the cytotoxic effects.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in validating the proposed mechanism of action for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterium.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria without drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Macromolecular Synthesis Inhibition Assay

This assay determines which major cellular synthesis pathway (DNA, RNA, or protein) is primarily inhibited by this compound.

-

Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.

-

Radiolabeling: Aliquot the bacterial culture into separate tubes and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis.

-

Treatment: Add this compound at a concentration known to be inhibitory (e.g., 4x MIC) to a set of tubes. Include a vehicle control (DMSO) and a positive control antibiotic for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, and chloramphenicol for protein).

-

Time-course Sampling: At various time points (e.g., 0, 10, 20, 30, and 60 minutes), remove aliquots from each tube.

-

Precipitation and Scintillation Counting: Precipitate the macromolecules using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Plot the incorporated radioactivity over time for each treatment. A rapid cessation of incorporation of a specific precursor indicates inhibition of that synthesis pathway.

DNA Interstrand Cross-linking Assay

This assay directly tests the ability of this compound to form interstrand cross-links in bacterial DNA.

-

Treatment of Bacterial Cells: Treat a mid-log phase culture of the test bacterium with varying concentrations of this compound for a defined period (e.g., 1 hour).

-

Genomic DNA Extraction: Isolate genomic DNA from the treated and untreated bacterial cells.

-

DNA Denaturation: Denature the extracted DNA by heating to 95°C for 5 minutes, followed by rapid cooling on ice.

-

Agarose Gel Electrophoresis: Run the denatured DNA samples on a denaturing agarose gel (containing formamide or run under alkaline conditions).

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

-

Analysis: Non-cross-linked DNA will be denatured into single strands and migrate faster through the gel. DNA with interstrand cross-links will renature upon cooling and migrate as a slower-moving double-stranded band. An increase in the intensity of the slower-migrating band with increasing concentrations of this compound indicates DNA interstrand cross-linking.

Logical Relationships in the Proposed Mechanism

The proposed mechanism of action of this compound follows a logical cascade of events leading to bacterial cell death.

Conclusion and Future Directions

Based on the chemical structure of this compound and the well-established mechanism of action of analogous aziridine-containing antibiotics, it is strongly hypothesized that this compound exerts its antibacterial effect against Gram-positive bacteria by acting as a DNA alkylating agent, leading to the formation of cytotoxic interstrand cross-links. This guide has outlined this proposed mechanism, the likely cellular responses, and a clear experimental path to its validation.

Future research should focus on obtaining direct experimental evidence for this proposed mechanism. Key priorities include:

-

Confirmation of DNA as the primary target through macromolecular synthesis assays and direct binding studies.

-

Definitive demonstration of DNA interstrand cross-linking using in vitro and in vivo assays.

-

Identification of the specific DNA adducts formed by this compound through mass spectrometry-based approaches.

-

Investigation of potential resistance mechanisms through the selection and characterization of this compound-resistant mutants.

A thorough understanding of the molecular mechanism of action of this compound is essential for its potential development as a therapeutic agent and for the design of novel, more potent analogues to combat the growing threat of antibiotic-resistant Gram-positive pathogens.

References

- 1. Frontiers | Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus [frontiersin.org]

- 2. Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmahealthsciences.net [pharmahealthsciences.net]

- 5. Redirecting [linkinghub.elsevier.com]

Spectroscopic and Biosynthetic Profile of Azicemicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azicemicin B is a naturally occurring angucycline-type antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4 (previously identified as Amycolatopsis sp.).[1] It belongs to a rare class of natural products containing an aziridine ring, a moiety that is often critical for the biological activity of such compounds.[1] This technical guide provides a consolidated overview of the available spectroscopic data for this compound, outlines generalized experimental protocols for its analysis, and presents a visualization of its proposed biosynthetic pathway. While the definitive structural elucidation was published in 1995, the detailed quantitative spectroscopic data from this primary literature is not widely available in public databases. This guide compiles all accessible information and provides context for researchers working with this molecule.

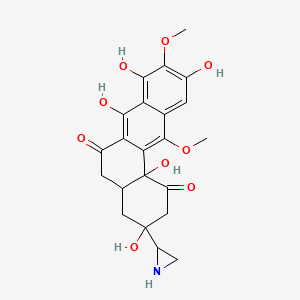

Chemical Structure and Properties

This compound is characterized by a pentacyclic angucycline core structure with a unique aziridine moiety at the C-3 position.

-

Molecular Formula: C₂₂H₂₃NO₉[1]

-

Molecular Weight: 445.4 g/mol [1]

-

IUPAC Name: 3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione

-

CAS Number: 162857-75-2

Spectroscopic Data

The structure of this compound was originally determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[2] The detailed quantitative data is reported in the primary literature but is not available in publicly accessible databases. The following tables are structured to present this data once it is obtained from the original publication: Tsuchida, T., et al. (1995). Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination. The Journal of Antibiotics, 48(10), 1148-1152.[2]

Mass Spectrometry

High-resolution mass spectrometry confirms the elemental composition of this compound. The initial characterization was performed using HR-Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS).[1]

| Ion | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 446.1446 | Data not publicly available | Protonated molecule |

| [M+Na]⁺ | 468.1265 | Data not publicly available | Sodium adduct |

| Fragments | Data not publicly available | Data not publicly available | Key fragment ions would be listed here. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the complete structural assignment of this compound. The data presented below is based on the expected chemical shifts for a molecule of this structure and should be populated with the actual experimental data from the primary literature.

Table 2: ¹H NMR Spectroscopic Data for this compound (Expected)

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Data not publicly available |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Expected)

| Position | δ (ppm) | Carbon Type |

| Data not publicly available |

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for natural products like this compound. These are representative methodologies and may not reflect the exact conditions used in the original structure elucidation.

High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a standard procedure for obtaining high-resolution mass spectra for a purified natural product.

-

Sample Preparation: A solution of this compound is prepared at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

-

The ESI source is operated in positive ion mode.

-

A full scan mass spectrum is acquired over a mass range of m/z 100-1000.

-

For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is selected in the quadrupole and subjected to collision-induced dissociation (CID) with a suitable collision gas (e.g., argon, nitrogen). The resulting fragment ions are analyzed in the TOF or Orbitrap.

-

-

Data Analysis: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general workflow for acquiring a suite of NMR spectra for structural elucidation.

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired to determine the chemical shifts of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.

-

-

-

Data Analysis: The 1D and 2D NMR spectra are processed and analyzed to assign all proton and carbon signals to their respective atoms in the molecule, confirming the overall structure and stereochemistry.

Biosynthesis of this compound

The biosynthesis of the azicemicins involves a type II polyketide synthase (PKS) pathway for the formation of the angucycline core and a unique pathway for the formation of the aziridine ring. Isotope labeling studies have shown that aspartic acid is the precursor for the aziridine moiety.[1]

Proposed Biosynthetic Pathway for the Aziridine Moiety

The following diagram illustrates the proposed enzymatic steps for the formation of the aziridine ring from L-aspartate.

Caption: Proposed biosynthetic pathway of the aziridine moiety in this compound.

Experimental Workflow for Biosynthetic Gene Cluster Analysis

The identification and characterization of the azicemicin biosynthetic gene cluster involved a series of molecular biology and bioinformatics steps.

Caption: Experimental workflow for the analysis of the Azicemicin biosynthetic gene cluster.

Conclusion

References

- 1. Azicemicins A and B, a new antimicrobial agent produced by Amycolatopsis. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Azicemicin B Biosynthetic Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for the production of Azicemicin B, an angucycline-type antibiotic with a unique aziridine moiety. Azicemicins are produced by the actinomycete Kibdelosporangium sp. MJ126-NF4 and exhibit antimicrobial activity against Gram-positive bacteria with low toxicity, making their biosynthetic pathway a subject of significant interest for natural product synthesis and drug development.[1]

This document details the genetic organization of the azicemicin (azic) gene cluster, the proposed biosynthetic pathway with a focus on the novel aziridine ring formation, and the experimental protocols utilized for the elucidation of this pathway.

This compound Biosynthetic Gene Cluster: Genetic Organization and Putative Function

The this compound biosynthetic gene cluster was identified and sequenced from Kibdelosporangium sp. MJ126-NF4, spanning approximately 50 kbp.[1][2] The cluster encodes a type II polyketide synthase (PKS) system for the angucycline core, alongside a unique set of enzymes for the biosynthesis and attachment of the aziridine moiety. The genetic organization and the putative functions of the key open reading frames (ORFs) are summarized below.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function | Homology/Conserved Domains |

| PKS Genes | ||

| azicA | Ketosynthase α (KSα) | Type II PKS KSα |

| azicB | Ketosynthase β (KSβ)/Chain Length Factor (CLF) | Type II PKS KSβ/CLF |

| azicC | Acyl Carrier Protein (ACP) | Type II PKS ACP |

| Aziridine Moiety Biosynthesis and Attachment | ||

| azicM | Adenylyltransferase (Aspartate-activating enzyme) | Adenylation domains of non-ribosomal peptide synthetases (NRPSs) |

| azicV | Adenylyltransferase | Adenylation domains of non-ribosomal peptide synthetases (NRPSs) |

| azicP | Additional Acyl Carrier Protein (ACP) | |

| azicN | Decarboxylase | PLP-dependent decarboxylase (Homology to VinO and BtrK)[1] |

| azicT | Phosphopantetheinyl transferase (PPTase) | |

| Other Enzymes | ||

| Several Oxygenases |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the formation of the angucycline polyketide core by a type II PKS system. The unique aziridine moiety is derived from aspartic acid.[1][2] The proposed pathway for the formation of the aziridine carboxylate starter unit is initiated by the activation of aspartate.

Experimental Protocols

This section details the key experimental methodologies employed in the analysis of the this compound biosynthetic gene cluster.

Identification and Cloning of the this compound Gene Cluster

The workflow for identifying and cloning the azic gene cluster involved a combination of PCR-based screening and cosmid library construction.[1]

Protocol for PCR-based Screening of KSα Genes:

-

Primer Design: Degenerate primers targeting conserved regions of the ketosynthase α (KSα) subunit of type II PKSs were designed.

-

PCR Amplification: PCR was performed using genomic DNA from Kibdelosporangium sp. MJ126-NF4 as the template.

-

Sequencing and Analysis: The amplified PCR products were cloned and sequenced to confirm their identity as KSα gene fragments.

Protocol for Cosmid Library Construction and Screening:

-

Genomic DNA Preparation: High-molecular-weight genomic DNA was isolated from Kibdelosporangium sp. MJ126-NF4.

-

Partial Digestion: The genomic DNA was partially digested with a suitable restriction enzyme to generate large DNA fragments.

-

Ligation: The DNA fragments were ligated into a cosmid vector.

-

Packaging and Transfection: The ligated DNA was packaged into lambda phage particles and used to transfect E. coli cells.

-

Library Screening: The resulting cosmid library was screened by colony hybridization using the previously amplified KSα gene fragment as a probe to identify clones containing the PKS gene cluster.

Heterologous Expression and Enzyme Characterization

To confirm the function of putative enzymes in the azicemicin pathway, genes of interest were overexpressed in E. coli, and the resulting proteins were purified and characterized.

Protocol for Overexpression and Purification of AzicM and AzicV:

-

Gene Amplification: The azicM and azicV genes were amplified by PCR from the cosmid containing the azic gene cluster.

-

Cloning: The amplified genes were cloned into an E. coli expression vector, such as a pET vector with a His-tag.

-

Transformation: The expression constructs were transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: The E. coli cultures were grown to a suitable optical density and protein expression was induced with IPTG.

-

Purification: The His-tagged proteins were purified from the cell lysate using nickel-affinity chromatography.

Protocol for Adenylyltransferase Enzyme Assay: The activity of the purified adenylyltransferases, AzicM and AzicV, was assayed by monitoring the production of pyrophosphate (PPi).[1]

-

Reaction Mixture: A reaction mixture was prepared containing the purified enzyme, various amino acid substrates, ATP, and magnesium ions in a suitable buffer.

-

Incubation: The reaction was incubated at a specific temperature for a defined period.

-

PPi Quantification: The amount of PPi produced was quantified using a colorimetric method, such as the Nichols method.[1] This assay allows for the determination of the substrate specificity of the adenylyltransferases.

Table 2: Substrate Specificity of AzicM

| Substrate Amino Acid | Relative Activity (%) |

| L-Aspartate | 100 |

| L-Glutamate | < 5 |

| L-Alanine | < 5 |

| L-Serine | < 5 |

| Glycine | < 5 |

Note: The data presented in this table is illustrative and based on the findings that AzicM is an aspartate-activating enzyme.[1]

Conclusion

The analysis of the this compound biosynthetic gene cluster has provided significant insights into the formation of this unique antibiotic. The identification of the genes responsible for the biosynthesis of the angucycline core and the novel aziridine moiety opens avenues for synthetic biology approaches to generate novel analogs with potentially improved therapeutic properties. Further biochemical characterization of the enzymes involved in the aziridine ring formation will be crucial to fully elucidate this fascinating biosynthetic pathway.

References

The Azicemicins: A Technical Overview of Structurally Related Angucycline Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Azicemicin A and Azicemicin B, two closely related antimicrobial agents belonging to the angucycline class of antibiotics. This document outlines their structural relationship, biological activity, and the biosynthetic pathway of their unique aziridine moiety. Detailed experimental methodologies for their isolation, characterization, and activity assessment are also presented, drawing from established protocols for this class of compounds.

Core Relationship and Structural Elucidation

Azicemicin A and this compound are natural products isolated from the fermentation broth of Amycolatopsis sp. MJ126-NF4, also known as Kibdelosporangium sp. MJ126-NF4.[1][2] Structurally, they share the same pentacyclic benz[a]anthracene core. The fundamental difference between these two compounds lies in the substitution on the aziridine ring attached at the C-3 position. Azicemicin A possesses a methyl group on the nitrogen atom of the aziridine ring, making it a 3-(1-methyl-2-aziridinyl) derivative. In contrast, this compound lacks this methyl group and has a 3-(2-aziridinyl) substituent.[1] This structural variance is responsible for the difference in their molecular formulas: C₂₃H₂₅NO₉ for Azicemicin A and C₂₂H₂₃NO₉ for this compound.[3]

Quantitative Biological Activity

Both Azicemicin A and B exhibit moderate growth-inhibiting activity, primarily against Gram-positive bacteria and mycobacteria.[3] The minimum inhibitory concentrations (MICs) for both compounds have been determined against a panel of microorganisms, providing a quantitative measure of their antimicrobial potency.

| Microorganism | Azicemicin A (µg/mL) | This compound (µg/mL) |

| Staphylococcus aureus FDA 209P | 12.5 | 12.5 |

| Staphylococcus aureus Smith | 12.5 | 12.5 |

| Staphylococcus aureus 55-274 (MRSA) | 12.5 | 12.5 |

| Bacillus subtilis PCI 219 | 3.13 | 3.13 |

| Micrococcus luteus PCI 1001 | 3.13 | 3.13 |

| Corynebacterium bovis 1810 | 1.56 | 1.56 |

| Mycobacterium smegmatis ATCC 607 | 12.5 | 25 |

| Escherichia coli NIHJ | > 100 | > 100 |

| Shigella sonnei | > 100 | > 100 |

| Klebsiella pneumoniae PCI 602 | > 100 | > 100 |

| Proteus vulgaris OX-19 | > 100 | > 100 |

| Serratia marcescens | > 100 | > 100 |

| Pseudomonas aeruginosa P-3 | > 100 | > 100 |

Proposed Mechanism of Action

While the specific mechanism of action for the azicemicins has not been definitively elucidated, the presence of the aziridine ring is highly suggestive of their mode of action. The aziridine moiety is a key pharmacophore in other antitumor antibiotics like mitomycins and azinomycins, which are known to act as DNA alkylating and cross-linking agents.[4][5] It is hypothesized that the strained aziridine ring in Azicemicin A and B can undergo nucleophilic attack by DNA bases, leading to the formation of covalent adducts and potentially interstrand cross-links, which would inhibit DNA replication and transcription, ultimately leading to cell death.

Biosynthesis of the Aziridine Moiety

The biosynthesis of the azicemicins involves a type II polyketide synthase for the formation of the angucycline core.[4] Isotope-tracer experiments have revealed that the unique aziridine moiety is derived from aspartic acid.[4] The biosynthetic gene cluster for azicemicin (azic) has been identified and spans approximately 50 kbp.[4] This cluster contains genes encoding for two adenylyl transferases, a decarboxylase, and an acyl carrier protein (ACP), among others, which are involved in the transformation of aspartate into the aziridine ring.[4]

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, characterization, and biological evaluation of Azicemicin A and B, based on standard methodologies for angucycline antibiotics.

Fermentation and Isolation

-

Fermentation: Amycolatopsis sp. MJ126-NF4 is cultured in a suitable fermentation medium under aerobic conditions. The culture broth is harvested after a sufficient incubation period to allow for the production of the azicemicins.

-

Extraction: The culture filtrate is subjected to adsorption chromatography using a macroporous resin such as Diaion HP-20.[6] The resin is then washed, and the active compounds are eluted with an organic solvent like methanol or acetone.

-

Purification: The crude extract is further purified using a combination of chromatographic techniques. This typically involves silica gel column chromatography followed by preparative thin-layer chromatography (TLC) to separate Azicemicin A and B.[6]

Structural Characterization

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) is used to determine the precise molecular weight and elemental composition of the purified compounds.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, is employed to elucidate the chemical structure, including the stereochemistry, of the azicemicins.[7] These experiments are conducted in a suitable deuterated solvent.

Antimicrobial Activity Assessment (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to established standards.

-

Preparation of Inoculum: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Preparation of Microtiter Plates: The purified azicemicins are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. Azicemicins A and B, a new antimicrobial agent produced by Amycolatopsis. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Azicemicin B Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico approach to characterizing the interactions of Azicemicin B, a potent angucycline antibiotic. Due to the limited availability of direct computational studies on this compound, this document outlines a robust, hypothetical workflow leveraging established methodologies and drawing parallels from the closely related compound, Azinomycin B. The objective is to provide a framework for future computational research aimed at elucidating the mechanism of action and guiding the development of this compound-based therapeutics.

Introduction to this compound

This compound is a member of the angucycline class of antibiotics produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] A key structural feature of this compound is the presence of an aziridine ring attached to its polyketide core.[1][2] This moiety is critical, as studies on analogous compounds, such as the mitomycins and azinomycins, have demonstrated that the aziridine group is pivotal to their antitumor and antimicrobial activities.[2] The biosynthesis of this compound involves a type II polyketide synthase pathway, with aspartic acid identified as the precursor to the functionally significant aziridine moiety.[1]

Proposed Mechanism of Action and Computational Target

Based on the well-documented mechanism of the structurally similar compound Azinomycin B, it is hypothesized that this compound functions as a DNA alkylating and cross-linking agent.[3][4][5] The electrophilic nature of the aziridine ring, likely in conjunction with other reactive groups on the molecule, is presumed to facilitate covalent bond formation with nucleophilic sites on DNA bases, leading to interstrand cross-links. This action would inhibit DNA replication and transcription, ultimately inducing cell death in target organisms. Therefore, for the purpose of in silico modeling, the primary biological target of this compound is proposed to be duplex DNA.

A Proposed In Silico Modeling Workflow

To investigate the interaction between this compound and DNA, a multi-step computational workflow is proposed. This workflow is designed to predict the binding mode, evaluate the stability of the complex, and quantify the binding affinity.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the proposed workflow.

System Preparation

Ligand Preparation (this compound):

-

Obtain the 3D structure of this compound from a chemical database such as PubChem (CID 3074821).[6]

-

Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), add hydrogen atoms and assign appropriate protonation states at a physiological pH of 7.4.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS4, AMBER).

-

Calculate partial atomic charges using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a semi-empirical method (e.g., AM1-BCC).

Receptor Preparation (Duplex DNA):

-

Select a B-form DNA duplex structure from the Protein Data Bank (PDB) containing a relevant sequence. Based on studies of Azinomycin B, sequences rich in guanine are preferential targets.[4] A representative sequence such as 5'-d(GCGTACGC)-3' could be used.

-

Prepare the DNA structure by removing any co-crystallized ligands and water molecules not involved in structural stability.

-

Add hydrogen atoms and ensure the termini are appropriately capped.

-

Assign a force field suitable for nucleic acids, such as AMBER or CHARMM.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation of this compound within the minor or major groove of the DNA duplex.

Protocol:

-

Define the docking grid box to encompass the entire DNA molecule, allowing for an unbiased search of potential binding sites.

-

Utilize a docking program such as AutoDock Vina or GOLD.

-

Perform the docking simulation, generating a set of possible binding poses ranked by their docking scores.

-

Analyze the top-ranked poses to identify favorable interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the DNA bases or backbone.

Table 1: Hypothetical Molecular Docking Results for this compound with Duplex DNA

| Binding Pose | Docking Score (kcal/mol) | Key Interacting DNA Residues | Predicted Interaction Type |

| 1 | -9.8 | DG4, DC5 | Hydrogen Bond, van der Waals |

| 2 | -9.5 | DA6, DT7 | Hydrophobic, van der Waals |

| 3 | -9.1 | DG2, DC3 | Hydrogen Bond, Electrostatic |

Molecular Dynamics (MD) Simulation

MD simulations will be conducted to assess the stability of the predicted this compound-DNA complex and to observe its dynamic behavior over time.

Protocol:

-

Take the top-ranked docking pose as the starting structure for the MD simulation.

-

Solvate the complex in an explicit water model (e.g., TIP3P) within a periodic boundary box.

-

Neutralize the system by adding counter-ions (e.g., Na+).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a physiological temperature of 310 K, followed by an equilibration phase under NVT and then NPT ensembles.

-

Run a production MD simulation for a duration of at least 100 nanoseconds, saving the trajectory at regular intervals.

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to monitor specific intermolecular interactions over time.

Table 2: Hypothetical Analysis of a 100 ns MD Simulation

| Metric | This compound | DNA Receptor | Complex |

| Average RMSD (Å) | 1.2 ± 0.3 | 2.5 ± 0.5 | 2.8 ± 0.6 |

| Average RMSF (Å) | 0.8 ± 0.2 | 1.5 ± 0.4 | - |

| Key Hydrogen Bonds (Occupancy %) | DG4:O6 -- Azicemicin:N-H (85%) | - | - |

Binding Free Energy Calculation

The binding free energy of the this compound-DNA complex will be calculated to provide a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach.

Protocol:

-

Extract snapshots from the stable portion of the MD simulation trajectory.

-

For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually.

-

The binding free energy is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

DNA Damage Response Pathway

The formation of DNA adducts and cross-links by agents like this compound is expected to trigger a cellular DNA damage response (DDR). A key signaling pathway involved in responding to such lesions is initiated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

Conclusion

This guide outlines a comprehensive in silico strategy for investigating the molecular interactions of this compound with its putative target, DNA. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the binding mechanism, stability, and affinity of this promising antibiotic. The proposed workflow provides a foundational framework for computational studies that can accelerate the rational design and development of novel this compound derivatives with enhanced therapeutic potential. The visualization of the proposed workflows and the DNA damage response pathway offers a clear conceptual map for undertaking such research.

References

- 1. Biosynthetic studies of aziridine formation in azicemicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of azinomycin B: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA cross-linking by azinomycin B: Monte Carlo simulations in the evaluation of sequence selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 6. This compound | C22H23NO9 | CID 3074821 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Antibiotics from Kibdelosporangium

A Note on "Azicemicin B": Extensive searches of scientific literature and databases did not yield any information on a compound named "this compound" produced by Kibdelosporangium. It is plausible that this name is a novel discovery not yet in the public domain or a potential typographical error. This document, therefore, provides a detailed methodology for the extraction and purification of a well-documented antibiotic complex from Kibdelosporangium aridum, the AAD-216 complex (also known as aridicins), which includes components such as AAD-216A, AAD-216B, and AAD-216C.[1][2][3] These protocols are based on established methods for glycopeptide antibiotics and can be adapted for other novel compounds from this genus.

Introduction

Kibdelosporangium is a genus of actinomycetes known for producing a variety of bioactive secondary metabolites, including novel antibiotics.[4][5] Among these are the "vancomycin-like" glycopeptide antibiotic complex AAD-216 and the novel topoisomerase inhibitor, kibdelomycin.[1][6][7] The extraction and purification of these compounds are critical steps in their discovery, characterization, and development as potential therapeutic agents. This application note provides a comprehensive overview of the fermentation, extraction, and purification strategies applicable to antibiotics produced by Kibdelosporangium, with a focus on the AAD-216 complex.

Fermentation of Kibdelosporangium

Successful production of antibiotics is highly dependent on the optimization of fermentation conditions, including media composition, pH, temperature, and aeration.

Culture Maintenance and Inoculum Development

Stock cultures of Kibdelosporangium aridum can be maintained on oatmeal or potato-carrot agar. For inoculum preparation, a vegetative culture is grown in a suitable broth, such as a glucose-yeast extract medium, on a rotary shaker at 28°C for three to six days.[8]

Production Fermentation

The production of the AAD-216 antibiotic complex is achieved through submerged aerobic fermentation. While specific media compositions can be proprietary, a typical fermentation medium for actinomycetes includes a carbon source, a nitrogen source, and mineral salts.

Table 1: Example Fermentation Parameters for Antibiotic Production by Actinomycetes

| Parameter | Optimized Condition | Reference |

| Carbon Source | Sucrose (10.0 g/L), Soluble Starch (10.0 g/L) | [9] |

| Nitrogen Source | Soybean Meal (20.0 g/L) | [9] |

| Mineral Salts | K2HPO4 (0.5 g/L), MgSO4 (0.5 g/L), NaCl (1.0 g/L), FeSO4 (0.01 g/L) | [9] |

| Initial pH | 7.0 | [9][10][11] |

| Temperature | 28°C | [9] |

| Agitation | 180 rpm | [9] |

| Incubation Time | 4 days | [9] |

| Inoculum Volume | 5% (v/v) | [9] |

| Medium Volume | 75 ml in a 250 ml flask | [12] |

Extraction and Purification Protocol

The following protocol outlines a general procedure for the extraction and purification of the AAD-216 complex from the fermentation broth of Kibdelosporangium aridum.

General Workflow

Detailed Experimental Protocol

Step 1: Harvesting the Fermentation Broth

-

After the fermentation period, harvest the culture broth.

-

Separate the mycelial biomass from the supernatant by centrifugation or filtration. The antibiotic is typically extracellular.

Step 2: Resin Adsorption

-

The clarified supernatant containing the antibiotic complex is passed through a column packed with a non-ionic polymeric adsorbent resin, such as Amberlite XAD-7.[3] This step captures the glycopeptide antibiotics from the aqueous broth.

Step 3: Elution and Concentration

-

Wash the resin with water to remove unbound impurities.

-

Elute the adsorbed antibiotics using an organic solvent or a mixture of an organic solvent and water (e.g., methanol, acetone, or acetonitrile in water).

-

Concentrate the eluate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

The crude extract is further purified by preparative reversed-phase HPLC.[3] This is a critical step to separate the individual components of the antibiotic complex (e.g., aridicins A, B, and C).

Table 2: Example Conditions for Preparative HPLC

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of acetonitrile in water with a suitable buffer (e.g., phosphate buffer) |

| Detection | UV at a specific wavelength (e.g., 280 nm for glycopeptides) |

| Flow Rate | Dependent on column size, typically in the range of 10-50 mL/min for preparative scale |

Step 5: Fraction Collection and Analysis

-

Collect the fractions corresponding to the different peaks observed in the chromatogram.

-

Analyze the purity of each fraction using analytical HPLC and confirm the identity of the compounds by mass spectrometry (MS).[3]

Step 6: Desalting and Lyophilization

-

Pool the pure fractions for each component.

-

If necessary, desalt the fractions using a suitable method (e.g., another round of solid-phase extraction with a volatile buffer system).

-

Lyophilize the final pure fractions to obtain the antibiotic as a stable powder.

Biosynthesis of Glycopeptide Antibiotics

The biosynthesis of glycopeptide antibiotics is a complex process involving non-ribosomal peptide synthesis and subsequent glycosylation steps. Understanding this pathway can aid in efforts to engineer novel antibiotic derivatives.

Conclusion

The protocols outlined in this application note provide a robust framework for the extraction and purification of antibiotics from Kibdelosporangium. While the specific compound "this compound" remains unidentified in the public domain, the methodologies presented for the AAD-216 complex are broadly applicable to other glycopeptide antibiotics and can serve as a valuable starting point for the discovery and development of novel therapeutic agents from this promising genus. Careful optimization of each step, from fermentation to final purification, is crucial for achieving high yields and purity of the target compounds.

References

- 1. PT78877B - Antibiotics produced by kibdelosporangium aridum - Google Patents [patents.google.com]

- 2. DK338784A - ANTIBIOTICS PRODUCED BY KIBDELOSPORANGIUM ARIDUM SHEARER GEN. NOV., SP. November ATCC 39323 - Google Patents [patents.google.com]

- 3. Aridicins, novel glycopeptide antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. researchgate.net [researchgate.net]

- 7. Kibdelomycin Is a Bactericidal Broad-Spectrum Aerobic Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0132118B1 - Antibiotics produced by kibdelosporangium aridum shearer gen. nov., sp. nov. atcc 39323 - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. journals.innovareacademics.in [journals.innovareacademics.in]

- 11. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Proposed High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Azicemicin B

Introduction

Azicemicin B is an angucycline-type antibiotic characterized by a polycyclic aromatic core and a unique aziridine moiety.[1] Its molecular formula is C22H23NO9, with a molecular weight of 445.4 g/mol .[2] The complex structure, featuring multiple hydroxyl, methoxy, and ketone functional groups, necessitates a robust analytical method for accurate quantification and purity assessment. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound in bulk drug substances and research samples.

Proposed Method 1: Isocratic RP-HPLC for Quantification

This method is designed for routine quantification of this compound, offering simplicity and robustness.

Chromatographic Conditions

| Parameter | Proposed Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (45:55, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Sample Preparation Protocol

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Prepare the sample containing this compound at a target concentration of 50 µg/mL in the mobile phase.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Expected Performance Characteristics

| Parameter | Expected Value |

| Retention Time (tR) | Approximately 6.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Proposed Method 2: Gradient RP-HPLC for Purity and Related Substances

This gradient method is proposed for the separation of this compound from potential impurities and degradation products.

Chromatographic Conditions

| Parameter | Proposed Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm and 280 nm (Diode Array Detector) |

| Run Time | 40 minutes |

Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 25.0 | 80 |

| 30.0 | 80 |

| 30.1 | 20 |

| 40.0 | 20 |

Sample Preparation Protocol

-

Standard and Sample Preparation: Follow the same procedure as in Method 1, but prepare the sample at a higher concentration (e.g., 1 mg/mL) to facilitate the detection of minor impurities.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed experimental workflows.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Azicemicin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azicemicin B is a potent antimicrobial compound belonging to the angucycline class of antibiotics.[1][2] Its mechanism of action involves the cross-linking of DNA, a process mediated by its characteristic aziridine moiety, leading to the inhibition of bacterial replication and cell death.[1][3] Accurate and reproducible antimicrobial susceptibility testing (AST) is paramount for determining its spectrum of activity, establishing effective concentrations, and monitoring for the development of resistance.

These application notes provide detailed protocols for standardized methods of antimicrobial susceptibility testing for this compound, including broth microdilution, agar dilution, and disk diffusion. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8]

Data Presentation: Hypothetical Susceptibility Data for this compound

The following tables present hypothetical Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameter data for this compound against a panel of quality control (QC) and representative clinical isolates. Note: This data is for illustrative purposes only and must be determined experimentally.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound

| Organism | ATCC® Number | MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.06 - 0.5 |

| Enterococcus faecalis | 29212 | 0.125 - 1 |

| Escherichia coli | 25922 | 2 - 16 |

| Pseudomonas aeruginosa | 27853 | 8 - 64 |

| Streptococcus pneumoniae | 49619 | ≤0.03 - 0.25 |

Table 2: Hypothetical Zone Diameters for this compound (5 µg disk)

| Organism | ATCC® Number | Zone Diameter Range (mm) |

| Staphylococcus aureus | 25923 | 25 - 35 |

| Escherichia coli | 25922 | 18 - 26 |

| Pseudomonas aeruginosa | 27853 | 10 - 18 |

Experimental Protocols

Broth Microdilution MIC Assay

This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[9][10]

Materials:

-

This compound powder

-

Appropriate solvent (e.g., DMSO, sterile distilled water - Note: solubility and stability of this compound in different solvents must be determined)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

-

Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[11][12][13]

Protocol:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the chosen solvent.

-

-

Preparation of Working Solutions:

-

Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation of Microtiter Plates:

-

Add 50 µL of the appropriate this compound working solution to each well of a 96-well plate.

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be determined by visual inspection or using a microplate reader.

-

Agar Dilution MIC Assay

This method is useful for testing multiple isolates simultaneously against a range of this compound concentrations.[10]

Materials:

-

This compound powder and appropriate solvent

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Inoculum replicating device (e.g., multipoint inoculator)

-

Incubator (35°C ± 2°C)

-

Quality control strains

Protocol:

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

Prepare serial dilutions of this compound in the chosen solvent.

-

Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Mix well and pour into sterile Petri dishes.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a multipoint inoculator, apply the bacterial inocula to the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest concentration of this compound.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony is disregarded.

-

Disk Diffusion Assay

This qualitative or semi-quantitative method assesses the susceptibility of a bacterium to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[9][14]

Materials:

-

Blank sterile paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Mueller-Hinton Agar (MHA) plates (150 mm diameter)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)[12]

Protocol:

-

Preparation of this compound Disks:

-

Aseptically apply a precise volume of the this compound solution to each blank disk to achieve the desired concentration (e.g., 5 µ g/disk ).

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation of MHA Plates:

-

Within 15 minutes of standardization, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

-

Application of Disks:

-

Aseptically place the this compound disks onto the inoculated agar surface. Ensure firm contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.

-

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound leading to bacterial cell death.

Broth Microdilution Workflow

References

- 1. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic studies of aziridine formation in azicemicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of azinomycin B: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. iacld.com [iacld.com]

- 6. goums.ac.ir [goums.ac.ir]

- 7. EUCAST: EUCAST - Home [eucast.org]

- 8. EUCAST: Bacteria [eucast.org]

- 9. academic.oup.com [academic.oup.com]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. microbiologyclass.net [microbiologyclass.net]

- 12. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 13. bsac.org.uk [bsac.org.uk]

- 14. emedicine.medscape.com [emedicine.medscape.com]

Application Notes and Protocols for Azicemicin B in Bacterial Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azicemicin B is a potent angucycline antibiotic produced by the actinomycete Kibdelosporangium sp.[1] Its unique chemical structure, featuring an aziridine ring, is crucial for its antimicrobial activity.[1] This document provides detailed application notes and protocols for the utilization of this compound in various bacterial cell culture assays, intended to guide researchers in the fields of microbiology, drug discovery, and infectious disease.

This compound has demonstrated significant activity primarily against Gram-positive bacteria.[2] The proposed mechanism of action involves the alkylation of bacterial DNA, a process facilitated by its reactive aziridine moiety. This leads to DNA damage, inhibition of DNA replication, and ultimately, bacterial cell death. Understanding the antibacterial spectrum and potency of this compound is critical for its potential development as a therapeutic agent.

These application notes offer a summary of its known antibacterial activity, protocols for determining its efficacy against specific bacterial strains, and methods to assess its potential cytotoxicity against mammalian cells. The provided diagrams illustrate the proposed mechanism of action and standardized experimental workflows.

Data Presentation

Antibacterial Spectrum of this compound

The antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for this compound against a panel of bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | Gram-positive | 1.56 |

| Staphylococcus aureus Smith | Gram-positive | 1.56 |

| Staphylococcus aureus 503 (Gentamicin-resistant) | Gram-positive | 1.56 |

| Staphylococcus epidermidis sp-al-1 | Gram-positive | 0.78 |

| Micrococcus luteus PCI 1001 | Gram-positive | 0.20 |

| Bacillus subtilis PCI 219 | Gram-positive | 0.39 |

| Corynebacterium bovis 1810 | Gram-positive | 0.10 |

| Escherichia coli NIHJ | Gram-negative | 50 |

| Klebsiella pneumoniae PCI 602 | Gram-negative | >100 |

| Pseudomonas aeruginosa P-3 | Gram-negative | >100 |

| Proteus vulgaris OX-19 | Gram-negative | >100 |

| Shigella flexneri 2a 5503 | Gram-negative | 100 |

Data sourced from publicly available research.[2]

Cytotoxicity Profile of this compound (Template)

While specific cytotoxicity data for this compound is not widely available, it is crucial to evaluate the effect of any potential therapeutic agent on mammalian cells. The following table provides a template for researchers to populate with their own experimental data, determining the half-maximal inhibitory concentration (IC50) against various cell lines. A protocol for this determination is provided in the Experimental Protocols section.

| Cell Line | Cell Type | IC50 (µM) |

| e.g., HEK293 | Human Embryonic Kidney | User-determined |

| e.g., HepG2 | Human Hepatocellular Carcinoma | User-determined |

| e.g., A549 | Human Lung Carcinoma | User-determined |

| e.g., NIH/3T3 | Mouse Embryonic Fibroblast | User-determined |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, protected from light)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

-

Multichannel pipette

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-